N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine is a heterocyclic compound that contains both thiazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine typically involves the reaction of 2-chloro-1,3-thiazole with 3-methylpyridin-2-amine under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like chloroform at low temperatures to facilitate the nucleophilic substitution reaction . The reaction conditions need to be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in chloroform for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Thiamethoxam: Another thiazole-based compound used as an insecticide.
Benzothiazole: Known for its applications in the synthesis of dyes and pharmaceuticals.
2-Aminothiazole: Used in the development of various drugs and biologically active agents.
Uniqueness
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1263089-45-7 |
---|---|
Molecular Formula |
C10H10ClN3S |
Molecular Weight |
239.73 g/mol |
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine |
InChI |
InChI=1S/C10H10ClN3S/c1-7-3-2-4-12-9(7)13-5-8-6-14-10(11)15-8/h2-4,6H,5H2,1H3,(H,12,13) |
InChI Key |
FPKKPPXMUGIKKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NCC2=CN=C(S2)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.